Methyl 4-(3,4-dimethoxyphenyl)-6-[(2-methylpiperidin-1-yl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(3,4-dimethoxyphenyl)-6-[(2-methylpiperidin-1-yl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with a unique structure that includes a tetrahydropyrimidine ring, a dimethoxyphenyl group, and a piperidinylmethyl substituent. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of Methyl 4-(3,4-dimethoxyphenyl)-6-[(2-methylpiperidin-1-yl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Tetrahydropyrimidine Ring: This can be achieved through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Introduction of the Dimethoxyphenyl Group: This step may involve the use of a Grignard reagent or a similar organometallic compound to introduce the dimethoxyphenyl group onto the tetrahydropyrimidine ring.
Attachment of the Piperidinylmethyl Group: This can be accomplished through a nucleophilic substitution reaction, where the piperidinylmethyl group is introduced using a suitable alkylating agent.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Methyl 4-(3,4-dimethoxyphenyl)-6-[(2-methylpiperidin-1-yl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkyl groups are introduced using suitable reagents.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to facilitate the desired transformations.
Scientific Research Applications
Methyl 4-(3,4-dimethoxyphenyl)-6-[(2-methylpiperidin-1-yl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.
Biological Research: It is used as a tool compound to investigate biological pathways and molecular targets, particularly those related to its pharmacological effects.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including potential drug candidates and bioactive compounds.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 4-(3,4-dimethoxyphenyl)-6-[(2-methylpiperidin-1-yl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Methyl 4-(3,4-dimethoxyphenyl)-6-[(2-methylpiperidin-1-yl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be compared with similar compounds such as:
- Methyl 2-[2-(3,4-dimethoxyphenyl)-4-hydroxy-3-(2-methyl-4-propoxybenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate .
- (3,4-dimethoxyphenyl)-(2-methylpiperidin-1-yl)methanone .
- 2-(3,4-dimethoxyphenyl)ethylamine .
These compounds share structural similarities but differ in their specific substituents and functional groups, which can lead to variations in their chemical reactivity, biological activity, and potential applications
Properties
Molecular Formula |
C21H29N3O5 |
---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
methyl 4-(3,4-dimethoxyphenyl)-6-[(2-methylpiperidin-1-yl)methyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C21H29N3O5/c1-13-7-5-6-10-24(13)12-15-18(20(25)29-4)19(23-21(26)22-15)14-8-9-16(27-2)17(11-14)28-3/h8-9,11,13,19H,5-7,10,12H2,1-4H3,(H2,22,23,26) |
InChI Key |
JEWBGQYMZCBVPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1CC2=C(C(NC(=O)N2)C3=CC(=C(C=C3)OC)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.